molecular formula C9H7ClN2O2 B12273252 methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B12273252
M. Wt: 210.62 g/mol
InChI Key: PCIPHVADYACKGY-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 7th position and a carboxylate ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted pyrrolopyridine derivatives.

    Oxidation: Oxidized forms of the compound with different functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but lacks the carboxylate ester group.

    1H-Pyrrolo[2,3-b]pyridine: Different substitution pattern and biological activity.

    Pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylate ester group makes it a versatile intermediate for various synthetic applications and enhances its potential as a pharmacophore in drug discovery.

Biological Activity

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolo[2,3-c]pyridine core structure. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of approximately 210.62 g/mol. The compound features a chlorine atom at the 7th position and a carboxylate group at the 3rd position, which contribute to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
CAS Number1266557-63-4
Purity95%

Research indicates that this compound exhibits significant activity as an inhibitor of various enzymes and molecular targets involved in disease processes. Notably, it has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in multiple cancers. The mechanism of action typically involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Antitumor Activity

Studies have demonstrated that this compound can inhibit tumor cell growth through its action on FGFRs. For instance, compounds in this class have been evaluated for their effects on various cancer cell lines, showing dose-dependent inhibition of cell proliferation. The structural configuration allows for modifications that enhance selectivity and efficacy against target proteins.

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of other kinases involved in tumorigenesis. The binding affinities and mechanisms of action have been elucidated using techniques such as X-ray crystallography and molecular docking studies. These studies are crucial for optimizing modifications to enhance efficacy against specific targets.

Case Studies

Recent research highlights the biological activity of this compound through various case studies:

  • Inhibition of FGFRs : A study demonstrated that this compound effectively inhibited FGFR signaling pathways in vitro, leading to reduced proliferation in cancer cell lines.
  • Antimycobacterial Activity : Another investigation explored its activity against Mycobacterium tuberculosis (Mtb), revealing promising results with low minimum inhibitory concentrations (MIC) compared to other derivatives within the pyrrolopyridine family .

Comparative Analysis with Related Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

Compound NameSimilarityUnique Features
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateHighDifferent substitution pattern affecting biological activity
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylateHighVariation in ring structure influencing reactivity
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridineModerateBromine substitution at the 5th position
7-AzaindoleModerateLacks chlorine substitution but retains similar core

Properties

IUPAC Name

methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-7-5(6)2-3-11-8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIPHVADYACKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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